molecular formula C11H12O2 B1323730 3-(3-Butenyl)benzoic acid CAS No. 286933-10-6

3-(3-Butenyl)benzoic acid

Cat. No.: B1323730
CAS No.: 286933-10-6
M. Wt: 176.21 g/mol
InChI Key: RIBHGSBRURDWDC-UHFFFAOYSA-N
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Description

3-(3-Butenyl)benzoic acid is an organic compound with the molecular formula C11H12O2. This compound belongs to the class of coumarin derivatives and has been studied for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Butenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves the sulfonation of benzoic acid followed by alkaline fusion . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Butenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, it can be oxidized to benzoic acids.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating agents (e.g., HNO3/H2SO4) and halogenating agents (e.g., Br2/FeBr3).

Major Products Formed:

    Oxidation: Benzoic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

3-(3-Butenyl)benzoic acid has been extensively studied for its applications in various fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a chemopreventive and chemotherapeutic agent in the treatment of various cancers, including breast, lung, and colon cancer.

    Medicine: Clinical trials have demonstrated its efficacy in cancer treatment, making it a promising candidate for drug development.

    Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Butenyl)benzoic acid involves its interaction with molecular targets and pathways within the body. As a coumarin derivative, it can inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and survival . The compound’s ability to bind to these targets disrupts cellular processes, leading to the inhibition of tumor growth and induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

3-(3-Butenyl)benzoic acid can be compared to other similar compounds, such as prenylated benzoic acid derivatives found in Piper species . These compounds share structural similarities but differ in their biological activities and applications. For example:

    3-Farnesyl-2-hydroxybenzoic acid: An anti-bacterial compound isolated from Piper multiplinervium.

    This compound: Primarily studied for its anti-cancer properties.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-but-3-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h2,4,6-8H,1,3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBHGSBRURDWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641260
Record name 3-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286933-10-6
Record name 3-(But-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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